5-(3-Thienyl)-3-isoxazolecarboxaldehyde

Description

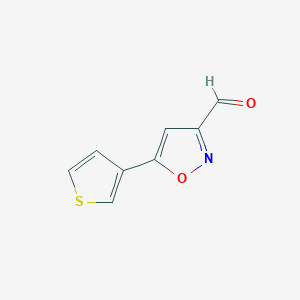

5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound featuring an isoxazole core substituted with a 3-thienyl group at the 5-position and an aldehyde functional group at the 3-position. The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, confers electronic diversity, while the 3-thienyl moiety introduces sulfur-based π-conjugation. The aldehyde group enhances reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions.

The compound’s structural features suggest applications in medicinal chemistry (e.g., as a precursor for Schiff bases) and materials science (e.g., conductive polymers). Its reactivity profile distinguishes it from ester- or amide-functionalized analogs, as discussed below.

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.20 g/mol |

IUPAC Name |

5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde |

InChI |

InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H |

InChI Key |

VCNFSQUQPDBGMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=NO2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 5-(Thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2)

- Molecular Formula: C₁₀H₉NO₃S

- Key Features : 2-Thienyl substituent, ethyl ester group.

- Comparison : The 2-thienyl position alters electronic properties compared to the 3-thienyl group in the target compound. The ester group increases lipophilicity and stability but reduces reactivity compared to the aldehyde .

3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole (CAS 184970-24-9)

- Molecular Formula : C₇H₅ClN₂OS

- Key Features : Oxadiazole core, chloromethyl group.

- Comparison : The oxadiazole ring exhibits greater thermal stability but reduced aromaticity compared to isoxazole. The chloromethyl group enables nucleophilic substitution, whereas the aldehyde in the target compound supports electrophilic reactions .

N-(5-Chloro-2-methylphenyl)-5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-carboxamide (Compound 46)

- Molecular Formula : C₁₈H₁₆ClN₂O₄

- Key Features : Carboxamide, hydroxy-methoxy-phenyl substituent.

- Comparison : The carboxamide group enhances hydrogen-bonding capacity, improving target affinity in biological systems (e.g., enzyme inhibition). However, it lacks the aldehyde’s reactivity for further derivatization .

Reactivity and Physicochemical Properties

| Compound | Reactivity Highlights | Solubility & Stability |

|---|---|---|

| 5-(3-Thienyl)-3-isoxazolecarboxaldehyde | Aldehyde enables condensations (e.g., Schiff bases) | Polar (logP ~1.2*), oxidatively unstable |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Ester hydrolysis to carboxylic acid | Moderate lipophilicity (logP ~2.5*) |

| 3-(Chloromethyl)-5-(3-thienyl)-1,2,4-oxadiazole | SN2 reactions at chloromethyl group | Low polarity (logP ~3.0*), stable |

| Compound 46 (carboxamide) | Hydrogen bonding with biological targets | Moderate solubility in polar solvents |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.